Cas no 2287286-03-5 (Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1))

Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1) structure
2287286-03-5 structure
商品名:Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1)
CAS番号:2287286-03-5
MF:C5H10ClN3O
メガワット:163.605399608612
CID:5843701
PubChem ID:137944849

Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1)
    • 4-Hydrazineyl-3,5-dimethylisoxazole hydrochloride
    • (3,5-Dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride
    • 2287286-03-5
    • AT19809
    • 4-HYDRAZINYL-3,5-DIMETHYLISOXAZOLE HCL
    • 4-hydrazinyl-3,5-dimethyl-1,2-oxazole hydrochloride
    • EN300-6739881
    • インチ: 1S/C5H9N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h7H,6H2,1-2H3;1H
    • InChIKey: CPIOHCLLHSNWCT-UHFFFAOYSA-N
    • ほほえんだ: N(C1=C(ON=C1C)C)N.Cl

計算された属性

  • せいみつぶんしりょう: 163.0512396g/mol
  • どういたいしつりょう: 163.0512396g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 98.2
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.1Ų

Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P028LWY-1g
4-hydrazinyl-3,5-dimethyl-1,2-oxazolehydrochloride
2287286-03-5 95%
1g
$1898.00 2024-05-24
Aaron
AR028M5A-5g
4-hydrazinyl-3,5-dimethyl-1,2-oxazolehydrochloride
2287286-03-5 95%
5g
$5950.00 2023-12-15
1PlusChem
1P028LWY-2.5g
4-hydrazinyl-3,5-dimethyl-1,2-oxazolehydrochloride
2287286-03-5 95%
2.5g
$3662.00 2024-05-24
1PlusChem
1P028LWY-50mg
4-hydrazinyl-3,5-dimethyl-1,2-oxazolehydrochloride
2287286-03-5 95%
50mg
$487.00 2024-05-24
1PlusChem
1P028LWY-250mg
4-hydrazinyl-3,5-dimethyl-1,2-oxazolehydrochloride
2287286-03-5 95%
250mg
$971.00 2024-05-24
Aaron
AR028M5A-250mg
4-hydrazinyl-3,5-dimethyl-1,2-oxazolehydrochloride
2287286-03-5 95%
250mg
$1036.00 2025-02-16
Enamine
EN300-6739881-1.0g
4-hydrazinyl-3,5-dimethyl-1,2-oxazole hydrochloride
2287286-03-5 95.0%
1.0g
$1485.0 2025-03-13
Enamine
EN300-6739881-0.05g
4-hydrazinyl-3,5-dimethyl-1,2-oxazole hydrochloride
2287286-03-5 95.0%
0.05g
$344.0 2025-03-13
Enamine
EN300-6739881-10.0g
4-hydrazinyl-3,5-dimethyl-1,2-oxazole hydrochloride
2287286-03-5 95.0%
10.0g
$6390.0 2025-03-13
Aaron
AR028M5A-1g
4-hydrazinyl-3,5-dimethyl-1,2-oxazolehydrochloride
2287286-03-5 95%
1g
$2067.00 2025-02-16

Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1) 関連文献

Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1)に関する追加情報

Research Briefing on Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1) (CAS: 2287286-03-5)

Isoxazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. Among these, Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1) (CAS: 2287286-03-5) has emerged as a promising compound with potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1), which contribute to its reactivity and biological interactions. The compound's hydrazinyl moiety, in particular, has been identified as a key functional group that enables it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules. Researchers have also explored its potential as a precursor for the development of novel antimicrobial and anticancer agents.

In a study published in the Journal of Medicinal Chemistry, the compound was synthesized via a multi-step reaction sequence, starting from commercially available 3,5-dimethylisoxazole. The final product was characterized using advanced spectroscopic techniques, including NMR and mass spectrometry, confirming its high purity and structural integrity. The study further investigated the compound's in vitro activity against a panel of bacterial and fungal strains, revealing moderate to strong inhibitory effects, particularly against Gram-positive bacteria.

Another significant finding comes from a recent preprint on bioRxiv, where researchers explored the compound's potential as an inhibitor of specific enzymatic pathways involved in cancer progression. The study demonstrated that Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1) could selectively target and inhibit key enzymes in the MAPK signaling pathway, which is often dysregulated in various cancers. These findings suggest that the compound may serve as a lead molecule for the development of targeted cancer therapies.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as its solubility and metabolic stability. Ongoing research is focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound through preclinical development stages.

In conclusion, Isoxazole, 4-hydrazinyl-3,5-dimethyl-, hydrochloride (1:1) (CAS: 2287286-03-5) represents a valuable scaffold in medicinal chemistry with demonstrated biological activities. Further research is needed to fully elucidate its mechanism of action and therapeutic potential, but current findings underscore its relevance in the search for new antimicrobial and anticancer agents. This briefing serves as a timely update for researchers and industry professionals engaged in related fields.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD